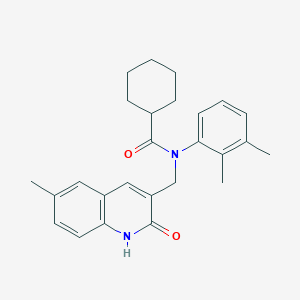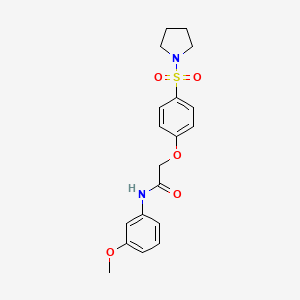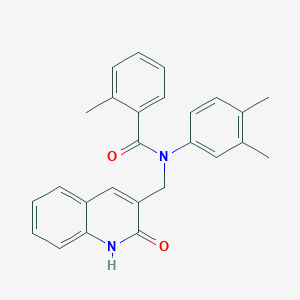![molecular formula C21H20N4O B7694664 N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7694664.png)
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with a benzamide moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the benzamide moiety . Another approach involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
化学反応の分析
Types of Reactions
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the pyrazoloquinoline core.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
作用機序
The mechanism of action of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This makes it a promising candidate for cancer therapy.
類似化合物との比較
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be compared with other pyrazoloquinoline derivatives, such as:
1H-Pyrazolo[3,4-b]quinoline: Known for its fluorescent properties and potential as a sensor.
Pyrazolo[3,4-b]pyridine: Commonly used in the synthesis of kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, which distinguishes it from other similar compounds.
特性
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(2)13-25-20-17(12-16-10-6-7-11-18(16)22-20)19(24-25)23-21(26)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIXWCWRNIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7694582.png)



![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)

![N-Tert-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7694628.png)


![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-prop-2-enylacetamide](/img/structure/B7694676.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline](/img/structure/B7694687.png)
![2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B7694693.png)
![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
